Cas no 1805482-33-0 (3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile)

3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile
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- Inchi: 1S/C9H8F2N2O2/c1-15-6-4-7(14)13-5(2-3-12)8(6)9(10)11/h4,9H,2H2,1H3,(H,13,14)
- InChI Key: CDIWVGAOWWOYDW-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(NC=1CC#N)=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 390
- XLogP3: -0.3
- Topological Polar Surface Area: 62.1
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029127-1g |
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile |
1805482-33-0 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029029127-500mg |
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile |
1805482-33-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029029127-250mg |
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile |
1805482-33-0 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile Related Literature
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3. Book reviews
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile
3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile: A Comprehensive Overview
The compound 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile (CAS No. 1805482-33-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structural features, including a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a methoxy group, along with an acetonitrile moiety. The combination of these functional groups imparts the molecule with distinctive chemical and physical properties, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The presence of the acetonitrile group in 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile enhances its ability to participate in hydrogen bonding, which is crucial for interactions within biological systems. This property has led researchers to explore its potential as a lead compound in the development of new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile has shown promise in the field of materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are widely used in catalysis, gas storage, and sensing technologies due to their high surface area and tunable pore structures.
The hydroxyl and methoxy groups present in the molecule contribute to its hydrophilic nature, which is advantageous in applications requiring water solubility. For instance, recent research has demonstrated the use of this compound as a precursor for synthesizing biocompatible polymers, which are essential for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Furthermore, the difluoromethyl group introduces electron-withdrawing effects into the molecule, enhancing its reactivity in certain chemical transformations. This feature has been exploited in organic synthesis to develop efficient routes for constructing complex molecular architectures. The compound's versatility in participating in various reaction mechanisms makes it a valuable tool for chemists working on natural product synthesis and total synthesis projects.
From an environmental perspective, 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile has been studied for its role as a catalyst in green chemistry processes. Its ability to accelerate reactions under mild conditions reduces energy consumption and minimizes waste generation, aligning with global efforts toward sustainable chemical practices.
In conclusion, 3-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-2-acetonitrile (CAS No. 1805482-33-0) is a multifaceted compound with applications spanning drug discovery, materials science, polymer chemistry, and green chemistry. Its unique combination of functional groups and reactivity continues to inspire innovative research directions, underscoring its importance as a key player in modern chemical science.
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